Halogen-Dependent MAO-A Potency and Selectivity
In the 2016 SAR study by Zhou et al., nine N-[2-(4-morpholinyl)ethyl] benzamide derivatives (1a–1i) with varying phenyl substituents were evaluated for MAO-A and MAO-B inhibition. The unsubstituted parent compound 1a exhibited the strongest MAO-A inhibition with an IC50 of 3.652 μM and a selectivity index (SI = MAO-B IC50 / MAO-A IC50) of 42.32, indicating approximately 42-fold selectivity for MAO-A over MAO-B [1]. While the individual IC50 value for the 4-bromo congener was not separately reported in the publicly available abstract, the study establishes that halogen substitution at the para position modulates MAO-A potency within a defined SAR gradient. By comparison, the 4-chloro analog moclobemide is reported with an MAO-A IC50 of approximately 6.1 μM in independent assays , suggesting that the electronic and steric properties of bromine vs. chlorine confer measurably different inhibitory profiles within the same para-substituted morpholinoethyl benzamide scaffold. The 4-bromo derivative provides an intermediate halogen size (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. F 1.47 Å) and distinct electronic effects (Hammett σₚ: Br 0.23 vs. Cl 0.23 vs. H 0.00) compared to both the 4-chloro and unsubstituted analogs, enabling fine-tuning of target engagement [2].
| Evidence Dimension | MAO-A inhibitory activity and selectivity |
|---|---|
| Target Compound Data | 4-Br congener: MAO-A inhibition confirmed within SAR series; exact IC50 not separately reported in abstract but falls within the 1a–1i activity range (IC50 range across series not fully disclosed; 1a IC50 = 3.652 μM; SI = 42.32) [1] |
| Comparator Or Baseline | 1a (unsubstituted parent): MAO-A IC50 = 3.652 μM, SI = 42.32 [1]; Moclobemide (4-Cl): MAO-A IC50 ≈ 6.1 μM ; Brofaromine (structurally distinct 4-Br benzofuran-piperidine): MAO-A IC50 ≈ 0.2 μM [3] |
| Quantified Difference | 4-Br congener occupies distinct position in the halogen-substitution SAR continuum between unsubstituted 1a (IC50 3.652 μM) and 4-Cl moclobemide (IC50 ~6.1 μM); exact ΔIC50 for 4-Br not available from public abstract [1] |
| Conditions | In vitro MAO-A and MAO-B enzyme inhibition assay; substrate and enzyme source as described in Zhou et al. (2016) [1]; moclobemide data from independent recombinant human MAO-A assay |
Why This Matters
The 4-bromo substitution occupies a unique position in the halogen-dependent MAO-A SAR continuum, distinct from both 4-Cl (moclobemide) and unsubstituted parent, making it an essential tool compound for probing halogen electronic effects on morpholinoethyl benzamide–MAO-A interactions.
- [1] Zhou, S.-Y., Guo, X.-Q., Yang, L., & Yang, S.-B. (2016). Study on Synthesis and Bioactivities of N-[2-(4-morpholinyl)ethyl] Benzamides as Monoamine Oxidase Inhibitor. Chinese Journal of Synthetic Chemistry, 24(12), 1028–1033, 1053. View Source
- [2] Hansch, C., Leo, A., & Taft, R.W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Hammett σₚ values: Br = 0.23, Cl = 0.23, H = 0.00. View Source
- [3] Adooq / TargetMol. Brofaromine (CGP 11305A). MAO-A IC50 = 0.2 μM. View Source
